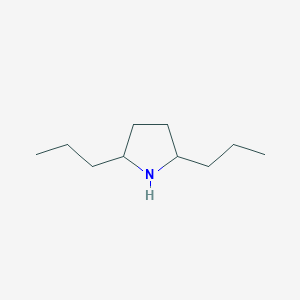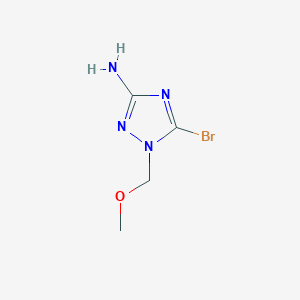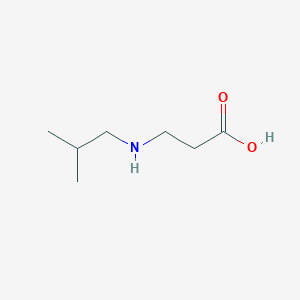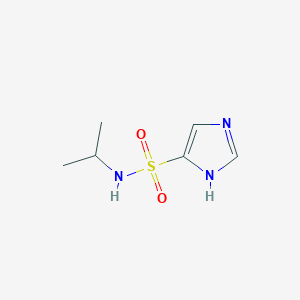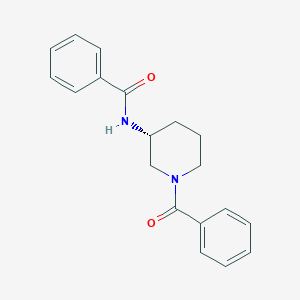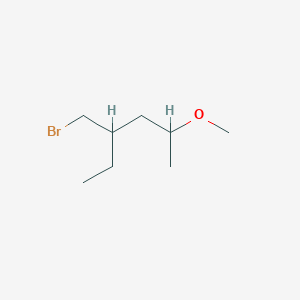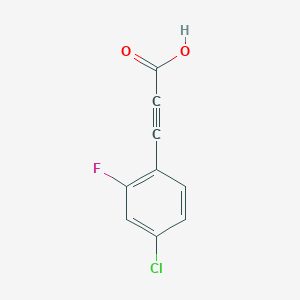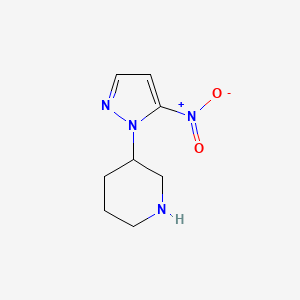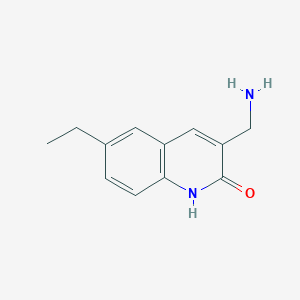
Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate is a synthetic organic compound with a molecular formula of C17H24FNO3 This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a hydroxyl group, and a fluoro-methylphenyl group
Méthodes De Préparation
The synthesis of Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate typically involves multiple steps, including condensation, cyclization, and esterification reactions. The starting materials often include piperidine derivatives and fluoro-methylphenyl compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may employ similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets required standards.
Analyse Des Réactions Chimiques
Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the fluoro group or reduce the carbonyl group back to a hydroxyl group, using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-methylphenyl group may enhance its binding affinity to these targets, while the piperidine ring provides structural stability. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest it may modulate neurotransmitter activity in the brain.
Comparaison Avec Des Composés Similaires
Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Tert-butyl 4-(4-chloro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate: Similar structure but with a chloro group instead of a fluoro group.
Tert-butyl 4-(4-bromo-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate: Similar structure but with a bromo group instead of a fluoro group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C17H24FNO3 |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H24FNO3/c1-11-9-12(18)5-6-13(11)14-7-8-19(10-15(14)20)16(21)22-17(2,3)4/h5-6,9,14-15,20H,7-8,10H2,1-4H3 |
Clé InChI |
FKJFQCWUGKFUDK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)F)C2CCN(CC2O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


